molecular formula C24H29N5O4 B2682962 1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea CAS No. 896021-00-4

1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

Katalognummer: B2682962
CAS-Nummer: 896021-00-4
Molekulargewicht: 451.527
InChI-Schlüssel: RSXXQJWAOKBYAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a urea derivative featuring a triazoloazepin core substituted with methoxyphenyl groups. Its structure includes:

  • Methoxy substituents: The 3,4-dimethoxyphenyl and 3-methoxyphenyl groups enhance solubility and modulate electronic properties, which may influence binding affinity and metabolic stability.
  • Urea linkage: A key pharmacophore for hydrogen bonding, often critical in kinase inhibition or GPCR targeting.

This compound’s design likely aims to optimize pharmacokinetic and pharmacodynamic profiles through balanced lipophilicity and polarity. Below, it is compared to structurally related analogs to highlight structure-activity relationships (SAR) and synthetic strategies.

Eigenschaften

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-31-19-9-7-8-17(14-19)25-24(30)29(18-11-12-20(32-2)21(15-18)33-3)16-23-27-26-22-10-5-4-6-13-28(22)23/h7-9,11-12,14-15H,4-6,10,13,16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXXQJWAOKBYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives , which are known for their diverse biological activities. The structural complexity of this compound includes multiple methoxy groups and a tetrahydrotriazole moiety, which may contribute to its biological efficacy.

Structural Formula

C20H24N4O5\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_5

Molecular Features

  • Triazole ring : Contributes to the compound's interaction with biological targets.
  • Methoxy groups : Enhance solubility and may influence receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . A review of heterocyclic compounds indicated that derivatives of triazoles exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity against Cancer Cell Lines
    • A study evaluated the cytotoxic effects of several triazole derivatives, reporting IC50 values ranging from 0.49 to 48.0 μM against a panel of 60 human cancer cell lines (NCI) .
    • Specific derivatives showed promising activity against cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . For instance, one derivative demonstrated an IC50 value of 6.72 μM against MCF7 cells .
  • Mechanism of Action
    • The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The compound may interact with specific cellular pathways that regulate these processes.

Other Pharmacological Activities

Beyond anticancer properties, compounds similar to the one have been reported to exhibit additional pharmacological activities:

  • Anti-inflammatory Effects : Some triazole derivatives have shown potential in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Triazoles are also studied for their efficacy against various bacterial and fungal strains.

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 (μM)Target Cell Line
Compound AAnticancer6.72MCF7
Compound BAnticancer4.87MDA-MB-231
Compound CAnti-inflammatoryN/AMacrophages
Compound DAntimicrobialN/AE. coli

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of Substituent Effects

  • Methoxy Groups : The target compound’s triple methoxy configuration balances solubility and target engagement, whereas chloro () or methyl () substituents prioritize lipophilicity.
  • Core Flexibility : Triazoloazepin’s seven-membered ring offers conformational adaptability over rigid triazines (–6) or planar benzodiazepines ().
  • Synthetic Complexity: Triazoloazepin derivatives require multi-step cyclization and functionalization, while morpholino-triazines () demand HPLC purification for purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.